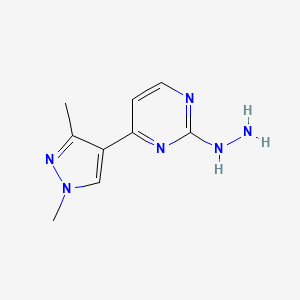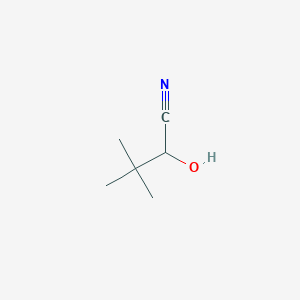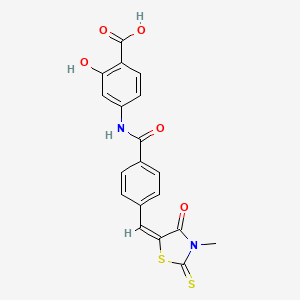![molecular formula C6H6F3NS B2432520 [5-(Trifluoromethyl)thiophen-3-yl]methanamine CAS No. 1519773-90-0](/img/structure/B2432520.png)
[5-(Trifluoromethyl)thiophen-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(Trifluoromethyl)thiophen-3-yl]methanamine” is a chemical compound with the CAS Number: 1519773-90-0 . It has a molecular weight of 181.18 and its IUPAC name is (5-(trifluoromethyl)thiophen-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for [5-(Trifluoromethyl)thiophen-3-yl]methanamine is 1S/C6H6F3NS/c7-6(8,9)5-1-4(2-10)3-11-5/h1,3H,2,10H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
[5-(Trifluoromethyl)thiophen-3-yl]methanamine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Metal Ion Sensing
Research by Pedras et al. (2007) explored azomethine-thiophene ligands with potential in metal ion sensing. These ligands, including thiophene derivatives, showed properties useful in detecting Ni(II) and Pd(II) ions. This could be significant for applications in environmental monitoring and industrial processes (Pedras et al., 2007).
Synthesis of Biological Compounds
Safonov, Panasenko, and Knysh (2017) discussed the synthesis of novel salts using thiophene derivatives. Their work contributes to the field of pharmaceuticals by providing a foundation for creating new native drugs, potentially offering an alternative to foreign-made drugs (Safonov, Panasenko, & Knysh, 2017).
Antimicrobial Activity
Vedavathi, Sudhamani, and Raju (2017) synthesized new urea and thiourea derivatives of thiophene-based compounds. These showed promising in vitro antibacterial and antifungal activities, indicating potential for use in developing new antimicrobial agents (Vedavathi, Sudhamani, & Raju, 2017).
Luminescence Sensitization
Viswanathan and Bettencourt-Dias (2006) studied thiophenyl-derivatized nitrobenzoic acid ligands for sensitizing Eu(III) and Tb(III) luminescence. This research is important for applications in luminescent materials, potentially useful in lighting and display technologies (Viswanathan & Bettencourt-Dias, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
[5-(trifluoromethyl)thiophen-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NS/c7-6(8,9)5-1-4(2-10)3-11-5/h1,3H,2,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTUPSGMSCIQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1519773-90-0 |
Source


|
| Record name | [5-(trifluoromethyl)thiophen-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2432440.png)

![ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432442.png)
![4-chloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2432443.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2432445.png)
amine](/img/structure/B2432447.png)
![N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2432448.png)




![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2432460.png)